Cas no 175135-39-4 (4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate)

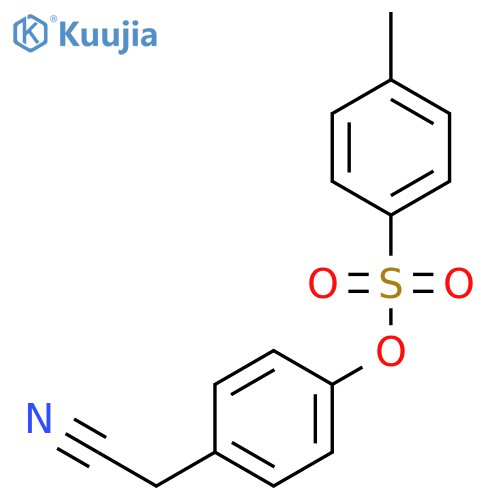

175135-39-4 structure

商品名:4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate

4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate

- [4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate

- 4-(CyanoMethyl)phenyl 4-Methylbenzene-1-sulfonate

- 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULPHONATE

- Benzeneacetonitrile, 4-[[(4-methylphenyl)sulfonyl]oxy]-

- HMS546C09

- 4-(4-METHYLBENZENESULFONYLOXY)PHENYLACETONITRILE

- SCHEMBL2236246

- AKOS015912305

- MFCD00067750

- DTXSID10379158

- Maybridge1_001637

- A811730

- 175135-39-4

- EN300-7131532

- BTB 07096

- 4-methylbenzenesulfonic acid [4-(cyanomethyl)phenyl] ester

- FT-0616735

-

- インチ: InChI=1S/C15H13NO3S/c1-12-2-8-15(9-3-12)20(17,18)19-14-6-4-13(5-7-14)10-11-16/h2-9H,10H2,1H3

- InChIKey: HYACJSQRJBCQDO-UHFFFAOYSA-N

- ほほえんだ: CC1C=CC(S(OC2C=CC(CC#N)=CC=2)(=O)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 287.06200

- どういたいしつりょう: 287.062

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 75.5Ų

じっけんとくせい

- 密度みつど: 1.273

- ふってん: 476.2°C at 760 mmHg

- フラッシュポイント: 241.8°C

- 屈折率: 1.587

- PSA: 75.54000

- LogP: 3.90958

4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate セキュリティ情報

4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7131532-0.05g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 0.05g |

$323.0 | 2023-05-30 | ||

| Enamine | EN300-7131532-0.1g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 0.1g |

$339.0 | 2023-05-30 | ||

| Enamine | EN300-7131532-0.25g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 0.25g |

$354.0 | 2023-05-30 | ||

| Enamine | EN300-7131532-5.0g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 5g |

$1115.0 | 2023-05-30 | ||

| Enamine | EN300-7131532-10.0g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 10g |

$1654.0 | 2023-05-30 | ||

| Enamine | EN300-7131532-0.5g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 0.5g |

$370.0 | 2023-05-30 | ||

| Enamine | EN300-7131532-2.5g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 2.5g |

$754.0 | 2023-05-30 | ||

| Enamine | EN300-7131532-1.0g |

4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |

175135-39-4 | 1g |

$385.0 | 2023-05-30 |

4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 関連文献

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

175135-39-4 (4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量